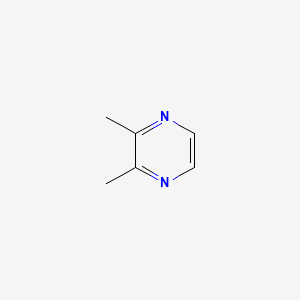

2,3-Dimethylpyrazine

Description

This compound has been reported in Streptomyces antioxidans, Allium cepa, and Corynebacterium glutamicum with data available.

an odorant that stimulates Grueneberg ganglion neurons; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQOBQJCDNLAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064058 | |

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], colourless to light yellow liquid with a nutty, cocoa-like odour | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

155.00 to 157.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.030 | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5910-89-4, 25704-73-8 | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025704738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHF7883D0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylpyrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2,3-dimethylpyrazine. The information is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic nutty, cocoa-like odor.[1] It is a member of the pyrazine class of compounds, which are known for their aromatic and flavor properties.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [3][4][5] |

| Molecular Weight | 108.14 g/mol | |

| CAS Number | 5910-89-4 | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Nutty, cocoa-like | |

| Boiling Point | 155-157 °C at 760 mmHg | |

| Melting Point | 11 - 13 °C | |

| Density | 1.011 g/mL at 25 °C | |

| Refractive Index | 1.507 at 20 °C | |

| Flash Point | 54 °C (129.2 °F) - closed cup | |

| Solubility | Soluble in water, organic solvents, and oils | |

| logP | 0.54 | |

| Vapor Pressure | 1.5 mmHg |

Structural Information and Visualization

The chemical structure of this compound consists of a pyrazine ring substituted with two methyl groups on adjacent carbon atoms.

Caption: 2D structure of this compound.

Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Solvent | Frequency | Reference |

| 8.27 | s | 2H | CDCl₃ | 400 MHz | |

| 2.54 | s | 3H | CDCl₃ | 400 MHz | |

| 2.53 | s | 3H | CDCl₃ | 400 MHz |

| Chemical Shift (ppm) | Solvent | Frequency | Reference |

| 152.62 | CDCl₃ | 22.53 MHz | |

| 141.33 | CDCl₃ | 22.53 MHz | |

| 21.97 | CDCl₃ | 22.53 MHz |

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak.

| m/z | Relative Intensity | Reference |

| 108 | 73.23 | |

| 67 | 99.99 | |

| 42 | 40.10 |

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Data is available from the NIST/EPA Gas-Phase Infrared Database.

Experimental Protocols

A common method for the synthesis of this compound involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

Example Protocol: Condensation of Ethylene Diamine and 2,3-Butanedione

This method involves the reaction of ethidene diamine with 2,3-butanedione in an alcoholic solvent, followed by dehydrogenation.

-

Step 1: Condensation

-

Add ethidene diamine and 95% ethanol to a reaction vessel equipped with a stirrer, reflux condenser, and thermometer.

-

Cool the mixture to 0 °C with stirring.

-

Slowly add a solution of 2,3-butanedione in 95% ethanol to the cooled mixture.

-

Heat the resulting solution to reflux for 30 minutes.

-

-

Step 2: Dehydrogenation and Work-up

-

After cooling slightly, add potassium hydroxide and a metal oxide catalyst to the reaction mixture.

-

Heat the mixture to reflux with stirring for 18 hours.

-

Cool the mixture and filter to remove the catalyst.

-

Distill the filtrate to remove the ethanol.

-

Extract the residue with diethyl ether.

-

Dry the ether extract with anhydrous sodium sulfate.

-

Filter and concentrate the extract, followed by vacuum distillation to collect the this compound fraction.

-

Another approach involves the oxidative dehydrogenation of 2,3-dimethyl-5,6-dihydropyrazine.

-

Step 1: Oxidative Dehydrogenation

-

Dissolve 2,3-dimethyl-5,6-dihydropyrazine in an organic solvent such as ethanol.

-

Add a metal hydroxide (e.g., potassium hydroxide).

-

Heat the mixture while stirring and continuously bubble air (as an oxidant) through the solution.

-

Monitor the reaction by gas chromatography until the starting material is consumed.

-

-

Step 2: Purification

-

After the reaction is complete, the product is isolated and purified by distillation.

-

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): Used to determine the purity of the compound and to separate it from isomers and impurities. A capillary column such as a ZB-5 is often employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides structural confirmation by comparing the mass spectrum of the analyte with reference spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and analysis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed. It can cause skin and serious eye irritation.

-

Hazard Statements (H-phrases):

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (P-phrases):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE):

-

Eyeshields, gloves, and a suitable respirator should be worn when handling this chemical.

-

-

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed.

-

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

References

The Ubiquitous Presence of 2,3-Dimethylpyrazine in Food: A Technical Guide

An in-depth exploration of the natural occurrence, formation, and analysis of the key aroma compound 2,3-dimethylpyrazine in various food products, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a volatile organic compound belonging to the pyrazine family, renowned for imparting desirable nutty, roasted, and cocoa-like aromas to a wide array of food products.[1][2] Its presence is predominantly a hallmark of thermally processed foods, where it is endogenously generated through the Maillard reaction and associated Strecker degradation of amino acids and reducing sugars. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, its chemical formation pathways, and detailed methodologies for its quantification.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of food items, with its concentration being highly dependent on the processing conditions, particularly temperature and duration of heating. The following table summarizes the quantitative data on the occurrence of this compound in various food products as reported in scientific literature.

| Food Product Category | Specific Food Item | Concentration Range | Reference(s) |

| Cocoa and Chocolate | Roasted Cocoa Beans | 2.74 - 15.11 mg/kg | [1] |

| Cocoa Powder | Present (quantities vary with roasting) | [3] | |

| Dark Chocolate | Present (concentration varies during conching) | ||

| Coffee | Roasted Coffee Beans | Among the lowest concentrations of alkylpyrazines | [4] |

| Baked Goods | Bread (Crust) | Present | |

| Potato-based snacks | Present | ||

| Fermented Foods | Fermented Soybeans (Natto) | 680 µg/L (produced by Bacillus subtilis strain BcP4) | |

| Soy Sauce Aroma Type Baijiu | Sub-threshold concentrations correlated with roasted aroma |

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. A critical associated reaction is the Strecker degradation of amino acids.

The formation of the precursor for this compound, 2-amino-3-butanone, is a key step. This aminoketone can be formed through the condensation of an α-dicarbonyl compound (like diacetyl or pyruvaldehyde, which are intermediates of the Maillard reaction) with an amino acid, followed by decarboxylation and deamination. Two molecules of the resulting α-aminoketone can then condense and subsequently oxidize to form the stable aromatic this compound ring.

Experimental Protocols for Analysis

The quantification of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.

Protocol 1: Analysis of this compound in Solid Food Matrices (e.g., Coffee, Cocoa, Baked Goods) by HS-SPME-GC-MS

1. Sample Preparation:

-

Homogenize the solid food sample to a fine powder using a grinder or mortar and pestle.

-

Accurately weigh 1-2 grams of the homogenized sample into a 20 mL headspace vial.

-

Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or 2-methyl-3-heptanone) to the vial for accurate quantification.

-

Seal the vial tightly with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath equipped with a magnetic stirrer.

-

Equilibrate the sample at 60°C for 15 minutes with continuous agitation.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Immediately after extraction, desorb the analytes from the SPME fiber by inserting it into the GC injection port, heated to 250°C, for 5 minutes in splitless mode.

-

GC Column: Use a polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 240°C at a rate of 10°C/minute.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, monitoring the characteristic ions of this compound (m/z 108, 107, 54) and the internal standard.

-

4. Data Analysis and Quantification:

-

Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard.

-

Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Conclusion

This compound is a significant contributor to the desirable roasted and nutty flavors in a multitude of food products. Its formation is intrinsically linked to the Maillard reaction, a cornerstone of food chemistry. The concentration of this key aroma compound can be accurately determined using HS-SPME-GC-MS, a sensitive and reliable analytical technique. A thorough understanding of the natural occurrence, formation pathways, and analytical methodologies for this compound is crucial for food scientists and researchers in the fields of flavor chemistry, food processing, and quality control. This knowledge enables the optimization of processing conditions to achieve desired flavor profiles and ensures the consistent quality of food products.

References

The Microbial Forge: An In-depth Technical Guide to the Biosynthesis of 2,3-Dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyrazine is a key aroma compound found in a variety of fermented foods and beverages, contributing nutty, roasted, and cocoa-like flavor notes. Beyond its role in the food industry, the pyrazine ring is a structural motif in various pharmacologically active molecules. Understanding the microbial biosynthesis of this compound is crucial for optimizing fermentation processes, developing novel flavor profiles, and exploring its potential in pharmaceutical applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in microorganisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in microorganisms, particularly in species like Bacillus subtilis and Corynebacterium glutamicum, originates from the central carbon metabolism, specifically from pyruvate. The key precursor for the pyrazine backbone is diacetyl (2,3-butanedione), which is subsequently condensed with an amino group donor.

The pathway can be dissected into two primary stages:

-

Formation of Diacetyl: This stage begins with the condensation of two pyruvate molecules.

-

Condensation and Ring Formation: Diacetyl then reacts with an amino group donor, leading to the formation of the pyrazine ring.

Stage 1: Diacetyl Formation

The formation of diacetyl from pyruvate involves the intermediate α-acetolactate.

-

Step 1: Synthesis of α-Acetolactate: Two molecules of pyruvate are condensed to form one molecule of α-acetolactate. This reaction is catalyzed by the enzyme α-acetolactate synthase (ALS) , a key enzyme in the biosynthesis of branched-chain amino acids.[1]

-

Step 2: Conversion of α-Acetolactate to Diacetyl: α-Acetolactate is an unstable compound that can undergo spontaneous oxidative decarboxylation in the presence of oxygen to form diacetyl.[2][3] While this reaction can occur non-enzymatically, the presence of specific metabolic conditions within the microbial cell can influence the rate of this conversion.

Stage 2: this compound Synthesis

The final step in the biosynthesis of this compound involves the condensation of diacetyl with an amino group donor, which is typically ammonia.

-

Step 3: Condensation and Cyclization: One molecule of diacetyl reacts with two molecules of an amino donor, such as ammonia, to form this compound. This reaction is often described as a spontaneous chemical condensation.[4] The ammonia is readily available within the cell through various assimilation pathways, primarily involving the enzymes glutamate dehydrogenase (GDH) and the glutamine synthetase/glutamate synthase (GS/GOGAT) system.

The overall proposed biosynthetic pathway is illustrated in the following diagram:

Quantitative Data on this compound Production

The production of this compound can vary significantly depending on the microbial strain, fermentation conditions, and nutrient availability. The following table summarizes a selection of reported quantitative data for this compound production by Bacillus subtilis.

| Microbial Strain | Substrate(s) | Fermentation Time (h) | This compound Titer (µg/L) | Reference |

| Bacillus subtilis BcP4 | Natto (fermented soybeans) | Not Specified | 680.4 ± 38.6 | [5] |

| Bacillus subtilis (various isolates) | Natto (fermented soybeans) | Not Specified | > 300 |

Experimental Protocols

Quantification of this compound in Microbial Cultures by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is a highly sensitive and widely used technique for the analysis of volatile compounds like pyrazines from complex matrices.

a. Sample Preparation:

-

Collect a known volume (e.g., 5 mL) of the microbial culture broth.

-

Centrifuge the sample to pellet the cells.

-

Transfer the supernatant to a clean headspace vial.

-

For accurate quantification, add a known amount of an internal standard (e.g., 2-methyl-3-heptylpyrazine or deuterated this compound).

-

To enhance the release of volatiles, the sample can be saturated with NaCl.

b. HS-SPME Procedure:

-

Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 min) in a heating block with agitation.

-

Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

c. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 40°C for 2 min, ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min, and hold for 5 min.

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions are m/z 108 (molecular ion) and 81.

-

d. Quantification:

-

Create a calibration curve by analyzing standard solutions of this compound of known concentrations prepared in a similar matrix as the sample.

-

Calculate the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

The following diagram illustrates the general workflow for this analytical protocol:

Assay for α-Acetolactate Synthase (ALS) Activity

This spectrophotometric assay indirectly measures ALS activity by quantifying the acetoin formed from the acid-catalyzed decarboxylation of its product, α-acetolactate.

a. Reagents:

-

Assay Buffer: 50 mM Potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

-

Substrate Solution: 200 mM Sodium pyruvate in assay buffer.

-

Stopping Reagent: 6 N H₂SO₄.

-

Color Reagent A: 0.5% (w/v) Creatine.

-

Color Reagent B: 5% (w/v) α-Naphthol in 2.5 N NaOH (prepare fresh).

b. Enzyme Preparation:

-

Harvest microbial cells from the culture by centrifugation.

-

Resuspend the cell pellet in assay buffer and lyse the cells (e.g., by sonication or French press).

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the crude enzyme extract.

c. Assay Procedure:

-

In a microcentrifuge tube, mix the enzyme extract with the assay buffer.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the pyruvate substrate solution.

-

Incubate the reaction for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the stopping reagent (6 N H₂SO₄).

-

Heat the mixture at 60°C for 15 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

-

Cool the tubes to room temperature.

-

Add Color Reagent A, followed by Color Reagent B, and mix well.

-

Incubate at room temperature for 30 minutes for color development.

-

Measure the absorbance at 525 nm using a spectrophotometer.

d. Calculation:

-

Prepare a standard curve using known concentrations of acetoin.

-

Calculate the amount of acetoin produced in the enzymatic reaction from the standard curve.

-

One unit of ALS activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.

Conclusion

The biosynthesis of this compound in microorganisms is a fascinating example of how central metabolic pathways can be channeled to produce valuable secondary metabolites. The pathway, originating from pyruvate and proceeding through α-acetolactate and diacetyl intermediates, highlights key enzymatic and spontaneous reactions. Further research into the specific enzymes catalyzing the final condensation step and the regulatory mechanisms governing this pathway will be instrumental in developing microbial cell factories for the targeted and enhanced production of this compound for the food and pharmaceutical industries. The experimental protocols provided in this guide offer a solid foundation for researchers to quantify this important molecule and to dissect the underlying biochemical machinery.

References

- 1. researchgate.net [researchgate.net]

- 2. Diacetyl control during brewery fermentation via adaptive laboratory engineering of the lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cibd.org.uk [cibd.org.uk]

- 4. benchchem.com [benchchem.com]

- 5. Biosynthesis of Diacetyl in Bacteria and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dimethylpyrazine discovery and history in flavor chemistry

An In-depth Technical Guide to 2,3-Dimethylpyrazine in Flavor Chemistry

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the flavor profiles of a vast array of thermally processed foods.[1] Their characteristic nutty, roasted, and toasted aromas are integral to the sensory experience of products like coffee, cocoa, roasted nuts, and baked goods.[2][3] Among these, this compound (CAS No. 5910-89-4) is a significant contributor, valued for its distinct nutty, cocoa, and roasted notes.[4] This technical guide provides a comprehensive overview of the discovery, history, formation, and analysis of this compound for researchers, scientists, and professionals in flavor chemistry and drug development.

History and Discovery

The history of pyrazine chemistry dates back to the late 19th century with early organic synthesis methods. However, their significance as key flavor compounds was not realized until the mid-20th century. In the 1960s, extensive research into the chemistry of roasted foods began to unveil the importance of these compounds. Notably, in 1966, Mason and colleagues proposed that heterocyclic compounds, including pyrazines, were responsible for the characteristic flavor of roasted peanuts. Subsequent studies in the late 1960s and early 1970s solidified the understanding that pyrazines are primarily formed through the Maillard reaction between amino acids and reducing sugars during the heating of food. These foundational studies paved the way for decades of research into the specific roles of various alkylpyrazines, like this compound, in the flavor profiles of different foods.

Formation Mechanisms

This compound is formed in food through two primary pathways: the Maillard reaction and microbial biosynthesis.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. It is the principal pathway for the formation of this compound in foods. The reaction is complex, but a simplified pathway leading to alkylpyrazines involves the Strecker degradation of amino acids. The specific precursors and conditions, such as temperature, time, and pH, influence the final profile of the pyrazines formed.

Microbial Biosynthesis

Certain microorganisms are capable of producing pyrazines. For instance, Bacillus subtilis has been shown to produce alkylpyrazines, including 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine, through the metabolism of L-threonine. While the Maillard reaction is the dominant formation route in roasted and baked goods, microbial synthesis can be a significant contributor in fermented foods.

Quantitative Data

The sensory impact of a flavor compound is determined by its concentration and its odor threshold. This compound has a relatively low odor threshold, making it an impactful flavor compound even at low concentrations.

Table 1: Sensory Thresholds of Selected Pyrazines

| Pyrazine Derivative | Odor Detection Threshold (in water, ppb) | Odor Description |

| 2-Methylpyrazine | 60,000 | Green, nutty, cocoa, musty, potato |

| This compound | 2,500 | Green, nutty, potato, cocoa, coffee, caramel, meaty |

| 2,5-Dimethylpyrazine | 800 | Chocolate, roasted nuts, earthy |

| 2,6-Dimethylpyrazine | 200 | Chocolate, roasted nuts, fried potato |

| 2,3,5-Trimethylpyrazine | 400 | Nutty, baked potato, roasted peanut, cocoa |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty (burnt almond) |

| Data sourced from Leffingwell & Associates. |

Table 2: Concentration of this compound in Selected Foods

| Food Product | Concentration Range | Notes |

| Roasted Coffee | Low concentrations relative to other pyrazines | Total alkylpyrazine concentrations can range from 82.1 to 211.6 mg/kg. |

| Roasted Cocoa Beans | 2.74 - 15.11 mg/kg | Concentration can be influenced by fermentation and roasting conditions. |

| Roasted Peanuts | Present; contributes to roasted flavor | 2,5-Dimethylpyrazine is often the most predominant pyrazine. |

| Red Pepper Seed Oil | Present; increases with roasting time | Total pyrazines can reach up to 13.10 mg/100g of oil. |

Sensory Perception and Signaling Pathways

The perception of pyrazine aromas is initiated by their interaction with specific olfactory receptors in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). Research has identified specific human olfactory receptors that respond to pyrazines. The receptor OR5K1 has been shown to be a specialized receptor for pyrazine-based key food odors. Another receptor, OR2AG1, is also triggered by members of the pyrazine family. The binding of a pyrazine molecule to its receptor initiates a signaling cascade that results in the transmission of a neural signal to the brain, where it is interpreted as a specific aroma.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is based on the condensation of ethylenediamine with 2,3-butanedione, followed by dehydrogenation.

Materials:

-

Ethylenediamine

-

2,3-Butanedione (diacetyl)

-

Ethanol (95%)

-

Potassium hydroxide (KOH)

-

Metal oxide catalyst (e.g., MnO₂)

-

Ethyl ether

-

Anhydrous sodium sulfate

-

Reaction kettle with stirrer, reflux condenser, and thermometer

Procedure:

-

Add ethylenediamine and 95% ethanol to the reaction kettle.

-

While stirring, cool the mixture to 0°C.

-

Prepare a solution of 2,3-butanedione in 95% ethanol.

-

Slowly dropwise add the 2,3-butanedione solution to the cooled ethylenediamine mixture while maintaining stirring.

-

After the addition is complete, heat the solution to reflux for 30 minutes. This forms 2,3-dimethyl-5,6-dihydropyrazine.

-

Cool the solution slightly and add an appropriate amount of potassium hydroxide and a metal oxide catalyst.

-

Heat the mixture to reflux with stirring for approximately 18 hours to facilitate dehydrogenation.

-

Cool the reaction mixture and filter to remove the catalyst.

-

Distill the filtrate to recover the ethanol.

-

Extract the residue with ethyl ether.

-

Dry the ether extract with anhydrous sodium sulfate.

-

Filter the dried extract and distill under reduced pressure, collecting the fraction at 75-78°C.

-

Refine the collected fraction by fractionation to obtain pure this compound.

Protocol 2: Analysis of this compound in Coffee by HS-SPME-GC-MS

This method is for the extraction and quantification of volatile and semi-volatile compounds from a solid food matrix.

Materials and Equipment:

-

Roasted coffee beans, ground

-

Headspace vials (20 mL) with caps and septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Internal standard (e.g., a deuterated pyrazine derivative)

Procedure:

-

Sample Preparation:

-

Weigh 1-5 g of ground roasted coffee into a headspace vial.

-

Add a known amount of the internal standard for accurate quantification.

-

Immediately seal the vial.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or the GC autosampler's incubator.

-

Equilibrate the sample at a set temperature (e.g., 60-80°C) for a defined time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a specific extraction time (e.g., 30-60 minutes) to adsorb the analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes (e.g., for 3-5 minutes).

-

GC Separation:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C) at a controlled rate (e.g., 5-10°C/min).

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for targeted quantification.

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard or a mass spectral library (e.g., NIST).

-

Quantify the compound by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

-

Conclusion

This compound is a crucial component in the palette of flavor chemists, providing signature roasted and nutty notes essential to many food products. Its formation, primarily through the Maillard reaction, is a classic example of process-derived flavor generation. A thorough understanding of its history, formation pathways, and sensory characteristics, combined with robust analytical methodologies, is vital for the effective creation and control of food flavors. The ongoing research into the specific olfactory receptors for pyrazines continues to deepen our understanding of the molecular basis of flavor perception, opening new avenues for innovation in the food and fragrance industries.

References

Physical properties of 2,3-Dimethylpyrazine (boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2,3-Dimethylpyrazine, a heterocyclic organic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. This document outlines its boiling point and solubility characteristics, supported by generalized experimental protocols for their determination. Furthermore, it visualizes the compound's formation through the Maillard reaction, a critical pathway in food chemistry.

Core Physical Properties

This compound (C₆H₈N₂) is a colorless to pale yellow liquid known for its characteristic nutty, roasted, and cocoa-like aroma.[1] Its physical properties are crucial for its application and synthesis.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions | Reference(s) |

| Boiling Point | 155.00 to 157.00 °C | @ 760.00 mm Hg | [1][2] |

| 156 °C | @ 760 mmHg | [3] | |

| Solubility | Soluble | In water, organic solvents, oils | [1] |

| Slightly soluble | In water | ||

| Estimated: 3.816e+004 mg/L | @ 25 °C |

Experimental Protocols

Boiling Point Determination: Reflux Method

The reflux method is a common and accurate technique for determining the boiling point of a liquid.

Apparatus:

-

Round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The flask is fitted with a condenser in a vertical orientation.

-

The apparatus is heated using a heating mantle or an oil bath.

-

The liquid is brought to a boil and allowed to reflux. The vapor condenses and returns to the flask.

-

The thermometer is positioned so that the bulb is just below the side arm of the condenser, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

-

The temperature at which the liquid-vapor equilibrium is maintained, as indicated by a stable reading on the thermometer, is recorded as the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Solubility Determination: Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the solubility of a substance in a solvent.

Apparatus:

-

Conical flasks or vials with stoppers

-

Shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.

-

The flask is sealed to prevent solvent evaporation.

-

The mixture is agitated in a thermostatically controlled environment (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand to allow undissolved solute to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical technique. This concentration represents the solubility of the compound at that specific temperature.

Formation Pathway: The Maillard Reaction

This compound is notably formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is cooked. This reaction is responsible for the desirable flavors and aromas in many cooked foods. The following diagram illustrates a simplified pathway for the formation of pyrazines, including this compound, from common precursors in the Maillard reaction.

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

References

Unraveling the Fragmentation Fingerprint of 2,3-Dimethylpyrazine: An In-depth Mass Spectrometric Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,3-dimethylpyrazine, a key aroma compound found in various foods and a significant heterocyclic molecule in chemical research. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices and for elucidating the structures of related compounds.

Mass Spectral Data of this compound

Electron ionization mass spectrometry of this compound (C₆H₈N₂) results in a characteristic pattern of fragment ions. The molecular ion (M⁺) is readily observed at a mass-to-charge ratio (m/z) of 108, consistent with its molecular weight of 108.14 g/mol .[1][2] The subsequent fragmentation cascade produces a series of smaller ions, with the most abundant fragments providing a unique fingerprint for the molecule.

The quantitative data from the mass spectrum, including the m/z values and their relative intensities, are summarized in the table below. The base peak, the most intense signal in the spectrum, is observed at m/z 67.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 108 | 73.2 | [C₆H₈N₂]⁺ (Molecular Ion) |

| 109 | 20.6 | [C₆H₉N₂]⁺ (M+1 ion) |

| 67 | 100.0 | [C₄H₅N]⁺ |

| 42 | 40.1 | [C₂H₄N]⁺ |

| 41 | 37.0 | [C₃H₅]⁺ |

Table 1: Key fragment ions and their relative intensities in the electron ionization mass spectrum of this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is proposed to proceed through a series of characteristic steps involving the loss of neutral molecules and radical species. The primary fragmentation pathways are visualized in the following diagram:

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,3-Dimethylpyrazine

This technical guide provides a comprehensive overview of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Dimethylpyrazine. Aimed at researchers, scientists, and professionals in drug development, this document presents detailed spectral data, experimental protocols, and a structural analysis to facilitate the identification and characterization of this compound.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound that is a derivative of pyrazine. It is found in a variety of food products and is known for its nutty and roasted aroma. In the pharmaceutical and chemical industries, pyrazine derivatives are important scaffolds in the development of new therapeutic agents and functional materials. Accurate NMR spectral data is crucial for the unambiguous identification and structural elucidation of this compound and its analogues.

Experimental Protocols

The NMR spectral data presented in this guide were obtained using standard one-dimensional ¹H and ¹³C NMR experiments. The following protocols are based on commonly accepted practices for the acquisition of NMR data for small organic molecules.

Sample Preparation

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy

Proton NMR spectra were acquired on a 400 MHz NMR spectrometer. The experiment was conducted at a standard probe temperature of 298 K. A standard pulse sequence was used with an acquisition time of approximately 4 seconds and a relaxation delay of 1-2 seconds. A sufficient number of scans were averaged to ensure a high signal-to-noise ratio.

¹³C NMR Spectroscopy

Carbon-13 NMR spectra were acquired on a spectrometer operating at a frequency of 22.53 MHz for ¹³C nuclei.[1] The experiment was performed at 298 K using a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans were accumulated to obtain a spectrum with a good signal-to-noise ratio, particularly for the quaternary carbons.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound are relatively simple due to the molecule's symmetry. The presence of a C₂ axis of symmetry renders the two methyl groups and the two aromatic protons chemically equivalent.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound in CDCl₃ exhibits two distinct signals.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Pyrazine-H (H5, H6) | 8.27 | Singlet | 2H |

| Methyl-H (-CH₃) | 2.53 - 2.54 | Singlet | 6H |

Table 1: ¹H NMR spectral data for this compound in CDCl₃.[1][2]

¹³C NMR Spectral Data Summary

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

| Signal Assignment | Chemical Shift (δ) ppm |

| Pyrazine-C (C2, C3) | 152.62 |

| Pyrazine-CH (C5, C6) | 141.33 |

| Methyl-C (-CH₃) | 21.97 |

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.[1]

Structural Elucidation and Spectral Interpretation

The symmetry of this compound is the key to interpreting its NMR spectra. The molecule has a plane of symmetry that bisects the C2-C3 and N1-N4 bonds, making the two methyl groups and the two ring protons equivalent.

Figure 1: Correlation of this compound structure with its ¹H and ¹³C NMR signals.

The downfield chemical shift of the pyrazine protons (8.27 ppm) is characteristic of protons attached to an electron-deficient aromatic ring. The nitrogen atoms withdraw electron density from the ring, deshielding the attached protons. The upfield chemical shift of the methyl protons (2.54 ppm) is typical for methyl groups attached to an aromatic system.

In the ¹³C NMR spectrum, the quaternary carbons (C2 and C3) to which the methyl groups are attached appear at the most downfield position (152.62 ppm) due to the substitution effect and the direct attachment to the electronegative nitrogen atoms. The protonated ring carbons (C5 and C6) resonate at 141.33 ppm. The methyl carbons give a signal in the aliphatic region at 21.97 ppm.

This comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, supported by detailed experimental protocols and clear data presentation, serves as a valuable resource for its identification and characterization in various scientific and industrial applications.

References

Microbial Sources for 2,3-Dimethylpyrazine Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of microbial sources for the production of 2,3-dimethylpyrazine, a key flavor and fragrance compound with potential applications in the pharmaceutical industry. It delves into the core aspects of microbial synthesis, including producing organisms, biosynthetic pathways, quantitative production data, and detailed experimental protocols.

Introduction to this compound and its Microbial Synthesis

This compound is a nitrogen-containing heterocyclic compound naturally found in a variety of roasted, fermented, and aged foods, contributing to their characteristic nutty, cocoa-like, and roasted aromas. Beyond its role as a flavor and fragrance agent, this compound and other alkylpyrazines are being explored for their biological activities. Microbial fermentation presents a green and sustainable alternative to chemical synthesis for producing this compound, offering the potential for cost-effective and environmentally friendly manufacturing processes.

A variety of microorganisms, including bacteria and fungi, have been identified as producers of this compound. Research has focused on both native producers and metabolically engineered strains to enhance production yields. Key microbial genera in this field include Bacillus, Corynebacterium, Lactococcus, and engineered Escherichia coli.

Key Microbial Producers of this compound

Several microorganisms have been investigated for their ability to produce this compound. The following sections summarize the key producers and the available quantitative data on their production capabilities.

Bacillus subtilis

Bacillus subtilis, a gram-positive bacterium generally recognized as safe (GRAS), is a well-documented producer of various alkylpyrazines, including this compound. Strains of B. subtilis isolated from fermented foods like natto (fermented soybeans) have shown a natural ability to synthesize this compound.

Table 1: Production of this compound by Bacillus subtilis

| Strain | Precursors Added | Culture Conditions | This compound Titer | Reference |

| B. subtilis BcP4 (isolated from natto) | L-threonine, Acetoin | Not specified | 680.4 ± 38.6 µg/L | [1] |

| B. subtilis (general) | L-threonine (50 g/L), Acetoin (60 g/L) | 28 °C, pH 7.2 | Various alkylpyrazines produced | [2] |

Corynebacterium glutamicum

Corynebacterium glutamicum is an industrially important bacterium widely used for the large-scale production of amino acids. Wild-type strains produce low levels of pyrazines, but metabolic engineering has significantly enhanced their production capabilities, particularly for tetramethylpyrazine, with implications for the synthesis of other alkylpyrazines like this compound.

Table 2: Production of Alkylpyrazines by Engineered Corynebacterium glutamicum

| Strain | Genetic Modifications | Culture Medium | Product | Titer | Reference |

| C. glutamicum ATCC13032 | Overexpression of acetolactate synthase and α-acetolactate decarboxylase from Lactococcus lactis | CGXII minimal medium with 40 g/L glucose | 2,3,5,6-Tetramethylpyrazine | ~0.8 g/L | [3][4] |

| Engineered C. glutamicum | Not specified | Optimized CGXII medium with 80 g/L glucose and 11.9 g/L urea | 2,3,5,6-Tetramethylpyrazine | up to 3.56 g/L | [5] |

| Engineered C. glutamicum | Pathway variant with S. aureus Mk and HmgR | Not specified | 2,3,5,6-Tetramethylpyrazine | 2.2 g/L | |

| Engineered C. glutamicum | Pathway variant with C. kroppenstedtii Mk and HmgR | Not specified | 2,3,5,6-Tetramethylpyrazine | 5 g/L |

Note: While these studies focus on tetramethylpyrazine, the methodologies and engineered pathways are highly relevant for the production of this compound, which shares common precursors.

Engineered Escherichia coli

Escherichia coli is a versatile host for metabolic engineering due to its well-characterized genetics and rapid growth. Researchers have successfully engineered E. coli to produce 2,5-dimethylpyrazine, a close isomer of this compound, demonstrating the potential of this platform for targeted pyrazine synthesis.

Table 3: Production of 2,5-Dimethylpyrazine by Engineered Escherichia coli

| Strain | Genetic Modifications | Substrate | 2,5-Dimethylpyrazine Titer | Reference |

| Engineered E. coli BL21(DE3) | Overexpression of EcTDH, EhNOX, ScAAO, and EcSstT | L-threonine (14 g/L) | 2897.30 mg/L | |

| Engineered E. coli D19 | Optimized l-threonine pathway and cofactor regeneration | Glucose | 3.1 g/L |

Other Potential Microbial Sources

-

Lactococcus lactis : This lactic acid bacterium, widely used in the dairy industry, is known to produce various flavor compounds, including pyrazines. However, detailed quantitative data for this compound production is limited.

Biosynthetic Pathways of this compound

The microbial biosynthesis of this compound and other short-chain alkylpyrazines is believed to primarily proceed through the condensation of α-aminoketone intermediates derived from amino acid metabolism.

The Acetoin-Based Pathway

The most commonly cited pathway for the formation of 2,3,5,6-tetramethylpyrazine, which can be adapted for this compound, involves the precursor acetoin (3-hydroxy-2-butanone). Acetoin is a metabolite derived from pyruvate. Two molecules of an amino donor (e.g., ammonia) react with two molecules of a dicarbonyl compound, which can be derived from acetoin, to form a dihydropyrazine intermediate. This intermediate is then oxidized to form the stable pyrazine ring.

The L-Threonine-Based Pathway

L-threonine is a key precursor for the synthesis of 2,5-dimethylpyrazine and is also implicated in the formation of other dimethylpyrazines. The pathway involves the following key steps:

-

Conversion of L-threonine to L-2-amino-acetoacetate : This reaction is catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH) .

-

Decarboxylation to Aminoacetone : L-2-amino-acetoacetate is unstable and spontaneously decarboxylates to form aminoacetone.

-

Dimerization and Cyclization : Two molecules of aminoacetone condense to form a dihydropyrazine intermediate.

-

Oxidation : The dihydropyrazine intermediate is oxidized to form the aromatic 2,5-dimethylpyrazine. This final step is often a non-enzymatic, pH-dependent reaction.

A similar pathway involving the condensation of two molecules of 2-aminopropanal, which can be derived from the Strecker degradation of alanine, could lead to the formation of this compound.

Experimental Protocols

This section outlines generalized experimental methodologies for the microbial production and analysis of this compound. Specific parameters may require optimization depending on the microbial strain and experimental goals.

Microbial Cultivation and Fermentation

A typical workflow for microbial production of this compound involves inoculum preparation, fermentation, and product extraction and analysis.

4.1.1. Media Composition

-

Bacillus subtilis : Luria-Bertani (LB) medium is commonly used for initial growth. For production, a defined medium supplemented with precursors like L-threonine and acetoin can be employed.

-

Corynebacterium glutamicum : CGXII minimal medium is a common choice. A typical composition includes:

-

Glucose (20-80 g/L)

-

(NH₄)₂SO₄ (20 g/L)

-

Urea (5 g/L, can be optimized)

-

KH₂PO₄ (1 g/L)

-

K₂HPO₄ (1 g/L)

-

MgSO₄·7H₂O (0.25 g/L)

-

Trace elements and vitamins

-

-

Escherichia coli : LB medium for growth, and a defined medium like M9 for production, often supplemented with glucose and L-threonine.

4.1.2. Fermentation Conditions

-

Temperature : Typically between 30°C and 37°C.

-

pH : Maintained between 6.0 and 8.0, often controlled with NaOH or HCl in bioreactors.

-

Aeration : Shake flask cultures are typically agitated at 200-250 rpm. In bioreactors, the dissolved oxygen level is a critical parameter to be controlled.

-

Induction : For engineered strains with inducible promoters (e.g., lac promoter), Isopropyl β-D-1-thiogalactopyranoside (IPTG) is commonly added at a concentration of 0.1-1 mM during the exponential growth phase.

Extraction of this compound

Due to its volatile nature, this compound is typically extracted from the fermentation broth using one of the following methods:

-

Liquid-Liquid Extraction (LLE) : This is a common method where an organic solvent immiscible with water is used to extract the pyrazine. Dichloromethane or ethyl acetate are frequently used solvents. The extraction is typically performed multiple times to ensure high recovery.

-

Solid-Phase Microextraction (SPME) : A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in the liquid sample. The adsorbed analytes are then thermally desorbed in the injector of a gas chromatograph.

-

Distillation : For larger scale recovery, distillation techniques can be employed to separate the volatile pyrazines from the non-volatile components of the fermentation broth.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound.

4.3.1. Sample Preparation

The organic extract obtained from LLE can be directly injected into the GC-MS. For SPME, the fiber is directly inserted into the GC inlet. An internal standard (e.g., 2-ethyl-3-methylpyrazine or a deuterated analog) is often added to the sample before extraction for accurate quantification.

4.3.2. GC-MS Parameters

-

Column : A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas : Helium is commonly used at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature : Typically set to 250°C.

-

Oven Temperature Program : A temperature gradient is used to separate the compounds. A typical program might be:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: Increase to 180-250°C at a rate of 5-10°C/min.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Mass Spectrometer : Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Conclusion and Future Outlook

The microbial production of this compound is a promising area of research with significant potential for industrial applications. Bacillus subtilis and engineered strains of Corynebacterium glutamicum and Escherichia coli have emerged as leading candidates for high-yield production. Further research should focus on optimizing fermentation conditions, developing more efficient extraction techniques, and further elucidating the enzymatic and regulatory mechanisms of pyrazine biosynthesis. The metabolic engineering strategies employed for related pyrazines, such as 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine, provide a strong foundation for the targeted overproduction of this compound. As our understanding of these microbial systems deepens, the development of robust and economically viable bioprocesses for this valuable compound is within reach.

References

- 1. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

The Pivotal Role of 2,3-Dimethylpyrazine in Maillard Reaction Browning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of food chemistry and a significant process in various biological systems, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. This reaction is responsible for the desirable color, aroma, and flavor of cooked foods. Among the myriad of compounds generated, pyrazines are a critical class of heterocyclic aromatic compounds that contribute significantly to the characteristic nutty, roasted, and toasted aromas. This technical guide provides an in-depth exploration of the role of a key pyrazine, 2,3-dimethylpyrazine, in the Maillard reaction, with a focus on its formation, quantification, and contribution to the overall browning process.

Formation and Significance of this compound

This compound is a prominent volatile compound formed during the Maillard reaction, imparting characteristic nutty and roasted flavor notes to a wide range of thermally processed foods, including coffee, cocoa, baked goods, and roasted nuts.[1] Its formation is intricately linked to the availability of specific precursors and the prevailing reaction conditions.

The generally accepted mechanism for pyrazine formation involves the interaction of α-dicarbonyl compounds, such as glyoxal and methylglyoxal (formed from sugar degradation), with amino acids.[2] The Strecker degradation of an amino acid by a dicarbonyl compound yields an α-aminoketone, a crucial intermediate. The self-condensation of two α-aminoketone molecules or their condensation with other carbonyl compounds leads to the formation of a dihydropyrazine ring, which is subsequently oxidized to the corresponding aromatic pyrazine.[2][3]

The structure of the resulting pyrazine is determined by the nature of the precursor α-dicarbonyls and amino acids. The formation of this compound specifically arises from the condensation of two molecules of aminoacetone, which is derived from the Strecker degradation of amino acids like alanine with dicarbonyls such as diacetyl (2,3-butanedione).

Quantitative Analysis of this compound Formation

The yield of this compound is highly dependent on several factors, including the type of amino acid and sugar, their molar ratio, reaction temperature, time, and pH. Understanding these quantitative relationships is crucial for controlling and optimizing the Maillard reaction in various applications.

Data Presentation

The following tables summarize quantitative data on the formation of this compound and other pyrazines under different experimental conditions, compiled from various model system studies.

Table 1: Effect of Amino Acid Type on Pyrazine Formation in a Glucose Model System

| Amino Acid | This compound (µg/g) | 2,5-Dimethylpyrazine (µg/g) | 2,6-Dimethylpyrazine (µg/g) | Trimethylpyrazine (µg/g) | Total Pyrazines (µg/g) | Reference |

| Arginine-Lysine Dipeptide | - | High | - | High | 13.12 | [4] |

| Histidine-Lysine Dipeptide | - | High | - | High | 5.54 | |

| Lysine-Arginine Dipeptide | - | High | - | High | - | |

| Lysine-Histidine Dipeptide | - | High | - | High | - |

Note: Specific quantitative data for this compound was not always provided in comparison to other isomers. "High" indicates it was a major pyrazine detected.

Table 2: Influence of Reaction Conditions on Pyrazine Formation

| Parameter | Condition | Effect on this compound and other Pyrazines | Reference |

| Temperature | Increased from 150°C to 270°C | Significant increase in pyrazine formation with temperature. | |

| pH | Increased from 4 to 9 | Significantly increased the formation of dimethylpyrazine isomers. | |

| Sugar Type | Rhamnose vs. High-Fructose Corn Syrup | Rhamnose produced a higher yield of total pyrazines. | |

| Precursor Type | Dipeptides vs. Free Amino Acids | Dipeptide models generally produce higher amounts of pyrazines, particularly 2,5(6)-dimethylpyrazine and trimethylpyrazine. |

Experimental Protocols

Accurate quantification of this compound in complex matrices requires robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.

Detailed Methodology for HS-SPME-GC-MS Analysis of Pyrazines

This protocol is a composite based on methodologies described in the literature.

1. Sample Preparation:

-

For liquid samples (e.g., Maillard reaction model solutions), transfer a known volume (e.g., 5-10 mL) into a 20 mL headspace vial.

-

For solid or semi-solid samples, weigh a known amount (e.g., 1-5 g) into a headspace vial.

-

Add a saturated solution of NaCl to enhance the release of volatile compounds into the headspace.

-

Add a known amount of an internal standard (e.g., 2-methyl-3-heptylpyrazine or deuterated pyrazine analogs) for accurate quantification.

-

Adjust the pH of the sample to a neutral or slightly alkaline value (e.g., pH 7-8) with NaOH to facilitate pyrazine extraction.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used and shows high extraction efficiency for pyrazines.

-

Equilibration: Equilibrate the sample vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation to allow volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the equilibration temperature to adsorb the volatile compounds.

3. GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the hot injection port of the GC (e.g., 250°C) for thermal desorption of the analytes for a specified time (e.g., 3-5 minutes).

-

Gas Chromatography:

-

Column: Use a mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2-5 min), ramps up to a higher temperature (e.g., 150-180°C at 3-5°C/min), and then ramps up to a final temperature (e.g., 240-280°C at 10-15°C/min, hold for 5-10 min).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: Quantify by integrating the peak area of a characteristic ion and comparing it to the internal standard's peak area, using a calibration curve generated from standards of known concentrations.

-

Role in Maillard Reaction Browning

The term "browning" in the Maillard reaction refers to the formation of high molecular weight, nitrogen-containing polymers known as melanoidins. These complex and heterogeneous structures are responsible for the characteristic brown color of many cooked foods.

While the primary role of this compound is as a potent aroma compound, its relationship with melanoidin formation is an area of ongoing research. The formation of pyrazines occurs in the intermediate to late stages of the Maillard reaction, concurrently with the polymerization reactions that lead to melanoidins.

It is proposed that low molecular weight heterocyclic compounds, including pyrazines, can be incorporated into the melanoidin structure. Thermal degradation studies of melanoidins have detected the release of pyrazines, suggesting they may be structural components or are entrapped within the polymer matrix. The incorporation of these nitrogen-containing rings could contribute to the overall nitrogen content and the chromophoric properties of the melanoidins. However, the precise mechanisms and the extent to which this compound is integrated into the melanoidin backbone are still not fully elucidated, with furan and pyrrole rings being more commonly identified as core structural units.

Visualizing Reaction Pathways and Workflows

Diagrams created using the DOT language provide a clear visualization of the complex processes involved.

Formation Pathway of this compound

Caption: Formation pathway of this compound via the Maillard reaction.

Experimental Workflow for Pyrazine Analysis

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a pivotal compound in the Maillard reaction, primarily shaping the desirable nutty and roasted flavor profiles of thermally processed foods. Its formation is a complex interplay of precursor availability and reaction conditions such as temperature and pH. While its role as an aromatic compound is well-established, its direct contribution to the browning process through incorporation into melanoidin structures is an area that warrants further investigation. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling researchers to better understand and control its formation in both food and biological systems.

References

- 1. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dimethylpyrazine: A Versatile Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyrazine, a readily available and versatile heterocyclic compound, has emerged as a valuable building block in modern organic synthesis. Its unique electronic properties and multiple reactive sites allow for a diverse range of chemical transformations, making it an attractive scaffold for the construction of complex molecules with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2] This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and its application in the development of bioactive compounds.

Core Reactions and Methodologies